molecular formula C25H28N2O3 B3578621 [4-(3-ETHOXY-4-METHOXYBENZYL)PIPERAZINO](1-NAPHTHYL)METHANONE

[4-(3-ETHOXY-4-METHOXYBENZYL)PIPERAZINO](1-NAPHTHYL)METHANONE

Cat. No.: B3578621
M. Wt: 404.5 g/mol
InChI Key: WKUKRVCCCBGZJM-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, particularly at the methoxy and ethoxy groups.

    Reduction: Reduction reactions can occur at the carbonyl group of the methanone moiety.

    Substitution: The benzyl and naphthyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products:

    Oxidation: Oxidation of the methoxy and ethoxy groups can lead to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction of the carbonyl group results in the formation of alcohols.

    Substitution: Substitution reactions can introduce various functional groups into the benzyl or naphthyl rings.

Scientific Research Applications

Chemistry:

    Synthetic Chemistry: This compound is used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: It can act as a ligand in catalytic reactions, particularly in palladium-catalyzed cross-coupling reactions.

Biology and Medicine:

    Biological Studies: It can be used in studies to understand the interaction of complex organic molecules with biological systems.

Industry:

    Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

    Chemical Manufacturing: It serves as a building block in the production of various industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(3-ethoxy-4-methoxybenzyl)piperazinomethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific application and target molecule.

Properties

IUPAC Name

[4-[(3-ethoxy-4-methoxyphenyl)methyl]piperazin-1-yl]-naphthalen-1-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O3/c1-3-30-24-17-19(11-12-23(24)29-2)18-26-13-15-27(16-14-26)25(28)22-10-6-8-20-7-4-5-9-21(20)22/h4-12,17H,3,13-16,18H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKUKRVCCCBGZJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)CN2CCN(CC2)C(=O)C3=CC=CC4=CC=CC=C43)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[4-(3-ETHOXY-4-METHOXYBENZYL)PIPERAZINO](1-NAPHTHYL)METHANONE
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[4-(3-ETHOXY-4-METHOXYBENZYL)PIPERAZINO](1-NAPHTHYL)METHANONE
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[4-(3-ETHOXY-4-METHOXYBENZYL)PIPERAZINO](1-NAPHTHYL)METHANONE
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[4-(3-ETHOXY-4-METHOXYBENZYL)PIPERAZINO](1-NAPHTHYL)METHANONE
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[4-(3-ETHOXY-4-METHOXYBENZYL)PIPERAZINO](1-NAPHTHYL)METHANONE
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[4-(3-ETHOXY-4-METHOXYBENZYL)PIPERAZINO](1-NAPHTHYL)METHANONE

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